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Cotinine N-Alpha-D-Glucuronide -

Cotinine N-Alpha-D-Glucuronide

Catalog Number: EVT-13979162
CAS Number:
Molecular Formula: C16H20N2O7
Molecular Weight: 352.34 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Cotinine N-Alpha-D-Glucuronide is a significant metabolite of nicotine, primarily formed through the glucuronidation of cotinine, which is itself a major metabolite of nicotine. This compound plays a crucial role in the detoxification and excretion of nicotine and its derivatives from the human body. The process involves the conjugation of cotinine with glucuronic acid, enhancing its solubility and facilitating its renal excretion. Cotinine N-Alpha-D-Glucuronide belongs to the class of organic compounds known as N-glucuronides, characterized by a glucuronide moiety linked to the nitrogen atom of cotinine .

Source and Classification

Cotinine N-Alpha-D-Glucuronide is synthesized primarily in the liver through the enzymatic action of UDP-glucuronosyltransferases, specifically UGT2B7 and UGT2B10, which catalyze the transfer of glucuronic acid to cotinine . This compound is classified within the broader category of metabolites derived from nicotine metabolism, which includes other glucuronides like nicotine N-glucuronide and trans-3'-hydroxycotinine N-glucuronide. Its chemical formula is C16H20N2O7C_{16}H_{20}N_{2}O_{7}, with an average molecular weight of approximately 352.34 g/mol .

Synthesis Analysis

The synthesis of Cotinine N-Alpha-D-Glucuronide can be achieved through several methods:

  1. Enzymatic Synthesis: Utilizing recombinant UDP-glucuronosyltransferase enzymes to catalyze the reaction between cotinine and glucuronic acid. This method allows for high specificity and efficiency in producing the desired glucuronide.
  2. Chemical Synthesis: Although less common, chemical synthesis routes can be developed to create this compound through controlled reactions involving cotinine and glucuronic acid derivatives.
  3. Biotransformation: In vivo synthesis occurs naturally in humans as part of nicotine metabolism, where cotinine undergoes conjugation with glucuronic acid .
Molecular Structure Analysis

Cotinine N-Alpha-D-Glucuronide has a complex molecular structure characterized by a pyridine ring system and a glucuronic acid moiety. The structural representation can be described using various notations:

  • SMILES: O=C1N(C)[C@H](C2=CC=C[N+]([C@H]3OC(C([O-])=O)[C@@H](O)C(O)C3O)=C2)CC1
  • InChI: InChI=1S/C16H20N2O7/c1-17-9(4-5-10(17)19)8-3-2-6-18(7-8)15-13(22)11(20)12(21)14(25-15)16(23)24/h2-3,6-7,9,11-15,20-22H,4... .

This structure contributes to its solubility properties and its biological function as a detoxification product.

Chemical Reactions Analysis

Cotinine N-Alpha-D-Glucuronide primarily participates in metabolic reactions involving:

  1. Conjugation: The primary reaction involves the conjugation of cotinine with glucuronic acid facilitated by UDP-glucuronosyltransferases.
  2. Hydrolysis: In certain conditions, Cotinine N-Alpha-D-Glucuronide may undergo hydrolysis back to cotinine or other metabolites, although this is less common in physiological conditions.

The reactions are crucial for enhancing the water solubility of cotinine, allowing for efficient renal excretion .

Mechanism of Action

The mechanism by which Cotinine N-Alpha-D-Glucuronide functions primarily revolves around its role in detoxification:

  1. Detoxification Process: The formation of Cotinine N-Alpha-D-Glucuronide increases the hydrophilicity of cotinine, facilitating its excretion through urine.
  2. Biological Significance: While it exhibits limited biological activity compared to cotinine, it serves as an important biomarker for nicotine exposure in epidemiological studies .
Physical and Chemical Properties Analysis

The physical and chemical properties of Cotinine N-Alpha-D-Glucuronide include:

PropertyValue
Molecular FormulaC16H20N2O7C_{16}H_{20}N_{2}O_{7}
Average Molecular Weight352.34 g/mol
AppearanceWhite crystalline solid
SolubilitySoluble in water
StabilityStable under standard conditions

These properties are essential for understanding its behavior in biological systems and its applications in research .

Applications

Cotinine N-Alpha-D-Glucuronide has several important applications:

  1. Biomarker for Nicotine Exposure: It is widely used in clinical and epidemiological studies as a reliable marker for assessing exposure to tobacco smoke.
  2. Research on Nicotine Metabolism: Its study helps elucidate metabolic pathways involved in nicotine processing and potential impacts on health.
  3. Pharmacokinetic Studies: Understanding its formation and clearance can provide insights into individual variations in nicotine metabolism among different populations .
Biosynthesis and Metabolic Pathways of Cotinine N-Alpha-D-Glucuronide

Enzymatic Mechanisms of Nicotine-to-Cotinine N-Glucuronidation

Cotinine N-alpha-D-glucuronide formation represents the terminal phase II conjugation step in nicotine metabolism, occurring after cytochrome P450 2A6 (CYP2A6)-mediated oxidation of nicotine to cotinine. The glucuronidation mechanism involves nucleophilic attack by the pyridyl nitrogen of cotinine on the anomeric carbon (C1) of UDP-glucuronic acid (UDPGA), forming a quaternary ammonium-linked conjugate. This reaction proceeds via an SN2 displacement mechanism, resulting in inversion of configuration at the C1 carbon of the glucuronic acid moiety. The enzymatic process generates a β-configured glycosidic bond, confirmed by nuclear magnetic resonance (NMR) spectroscopy showing a characteristic coupling constant (JH1"-H2") of 8.71 Hz between the anomeric proton and the adjacent sugar proton [1] [9].

The synthetic pathway for cotinine N-glucuronide involves:

  • Reaction of methyl 2,3,4-tri-O-acetyl-1-bromo-1-deoxy-α-D-glucopyranuronate with (S)-(-)-cotinine at 60°C for 72 hours to yield the fully protected conjugate as the bromide salt
  • Deprotection using 1M NaOH at 25°C for 24 hours
  • Purification via Dowex-50W cation-exchange chromatography to isolate the deprotected inner salt [1]

Mass spectrometric analysis of the synthetic standard reveals characteristic ions at m/z 353 (M+H)+, 375 (M+Na)+, and 391 (M+K)+, along with fragment ions resulting from dehydration and glycosidic bond cleavage. This synthetic approach provided the reference material essential for identifying cotinine N-glucuronide as the previously unidentified major metabolite in smokers' urine, accounting for approximately 17% of administered nicotine [1] [9].

Role of UDP-Glucuronosyltransferase (UGT) Isoforms in Quaternary Ammonium Conjugation

UGT-mediated N-glucuronidation of tertiary amines forms quaternary N+-glucuronides, a reaction requiring specific UGT isoforms with N-conjugation capability. Cotinine N-glucuronidation is predominantly catalyzed by UGT2B10, with significant contributions from UGT1A4. These isoforms exhibit distinct kinetic properties and genetic polymorphisms that profoundly influence metabolic efficiency [5] [7].

UGT2B10 demonstrates superior catalytic efficiency for cotinine conjugation, with a Km of 13 mM compared to UGT1A4's Km of 57 mM. This 4.4-fold lower Km indicates higher substrate affinity. The functional polymorphism UGT2B102 (Asp67Tyr) reduces enzyme activity substantially, with homozygous carriers (2/2) showing 91% decreased cotinine N-glucuronidation in human liver microsomes (HLM) compared to wild-type (1/*1) [5].

UGT1A4 contributes to cotinine conjugation but with lower affinity. Its activity is unaffected by UGT2B10 polymorphisms, providing a compensatory pathway in individuals with reduced UGT2B10 function. Both enzymes belong to the endoplasmic reticulum membrane-bound UGT superfamily characterized by a C-terminal domain binding UDP-glucuronic acid and an N-terminal domain determining substrate specificity [7].

Table 1: UGT Isoforms Catalyzing Cotinine N-Glucuronidation

UGT IsoformKm (mM)Vmax (pmol/min/mg)Catalytic Efficiency (Vmax/Km)Impact of Genetic Variants
UGT2B1013 ± 2.1128 ± 189.8591% reduction in 2/2 homozygotes
UGT1A457 ± 8.795 ± 111.67Minimal effect of common variants
Human Liver Microsomes14 ± 1.9162 ± 2211.5739-91% reduction based on UGT2B10 genotype

The structural basis for quaternary ammonium conjugation involves:

  • A hydrophobic substrate-binding pocket accommodating the pyridyl ring of cotinine
  • Catalytic base residues facilitating deprotonation of the glucuronic acid C1 hydroxyl
  • Electrostatic interactions stabilizing the developing positive charge on the cotinine nitrogen during transition state formation [7]

Kinetic Profiling of Hepatic Microsomal N-Glucuronidation Activity

Human liver microsomes (HLM) exhibit characteristic kinetic parameters for cotinine N-glucuronide formation, with a mean Km of 14 mM and Vmax of 162 pmol/min/mg protein. The addition of 2% bovine serum albumin (BSA) significantly reduces the apparent Km by sequestering inhibitory fatty acids released during incubation, thereby enhancing enzymatic activity. This effect mirrors observations with other UGT substrates and highlights the importance of assay conditions in kinetic characterization [5] [7].

Reaction phenotyping using chemical inhibitors and recombinant enzymes reveals:

  • UGT2B10 contributes 70-80% of hepatic cotinine N-glucuronidation capacity at physiologically relevant cotinine concentrations (50-500 μM)
  • UGT1A4 accounts for 15-25% of total activity
  • Other UGT isoforms collectively contribute less than 5% of total activity [5]

Table 2: Kinetic Parameters of Cotinine N-Glucuronidation Systems

Enzyme SourceKm (mM)Vmax (pmol/min/mg)Optimal pHBSA Enhancement Effect
HLM (pooled)14.0 ± 1.9162 ± 227.4-7.82.5-fold Km reduction
Recombinant UGT2B1013.4 ± 2.1128 ± 187.6Not applicable
Recombinant UGT1A457.2 ± 8.795 ± 117.5Not applicable
Intestinal Microsomes18.3 ± 3.289 ± 147.82.1-fold Km reduction

The time course of cotinine N-glucuronide formation follows Michaelis-Menten kinetics at low substrate concentrations (<5 mM) but exhibits substrate inhibition at concentrations exceeding 10 mM. This inhibition pattern suggests the formation of non-productive enzyme-substrate complexes that impede catalytic turnover. The pH optimum ranges between 7.4-7.8 in physiological buffers, consistent with the neutral environment of the hepatic endoplasmic reticulum lumen where UGTs are active [5] [7].

Interspecies Variability in Cotinine Glucuronide Formation Pathways

Significant interspecies differences exist in cotinine N-glucuronidation capacity, with humans demonstrating the highest metabolic competence among studied mammals. These variations stem from differential expression and catalytic properties of UGT orthologs across species [7] [9].

Primates: Humans and higher primates exhibit robust cotinine N-glucuronidation, while marmosets (Callithrix jacchus) completely lack this metabolic pathway. Studies with marmoset hepatic microsomes show no detectable formation of cotinine N-glucuronide, instead favoring O-glucuronidation of 3'-hydroxycotinine as the dominant conjugation pathway [1] [9].

Rodents: Rats form minimal cotinine N-glucuronides (<5% of total metabolites), primarily utilizing UGT isoforms homologous to human UGT1A4 rather than UGT2B10. Rat liver microsomes exhibit only 10-15% of the cotinine N-glucuronidation activity observed in human liver microsomes. Mouse models show strain-dependent variations, with DBA/2Ibg mice exhibiting 1.5-fold higher blood cotinine levels and 60-80% longer half-lives compared to C57BL/6Ibg mice, reflecting polymorphisms in glucuronidation enzymes [7] [8].

Canines: Dogs demonstrate intermediate cotinine N-glucuronidation capacity, approximately 40% of human levels, primarily mediated by UGT1A orthologs. The absence of a functional UGT2B10 ortholog in canines limits their metabolic capacity compared to humans [7].

Table 3: Interspecies Comparison of Cotinine Glucuronidation Pathways

SpeciesN-Glucuronidation ActivityDominant UGT IsoformsRelative Activity (vs. Human)Major Cotinine Metabolites
HumanHighUGT2B10 > UGT1A4100%Cotinine N-glucuronide (17%), 3HC-O-glucuronide
MarmosetUndetectableN/A0%3HC-O-glucuronide, unmetabolized cotinine
RatLowrUGT1A410-15%Cotinine N-oxide, hydroxycotinines
Mouse (C57BL/6)ModeratemUGT1A25-30%Hydroxycotinines, minor N-glucuronide
DogModeratedUGT1A35-40%Cotinine N-glucuronide, hydroxylated metabolites

These interspecies differences have critical implications for preclinical studies:

  • Rodent models significantly underrepresent human cotinine N-glucuronidation capacity
  • Marmosets fail to predict human metabolic patterns due to complete absence of the pathway
  • Species-specific metabolite profiles complicate toxicological risk assessment of nicotine-derived compounds [7] [9]

The evolutionary divergence of UGT2B subfamily enzymes explains much of this variability, with humans possessing expanded UGT2B gene clusters compared to most mammals. Additionally, differences in hepatic expression levels of specific UGT isoforms and variations in their catalytic domains contribute to the observed metabolic disparities [7].

Properties

Product Name

Cotinine N-Alpha-D-Glucuronide

IUPAC Name

(3S,6S)-3,4,5-trihydroxy-6-[3-[(2S)-1-methyl-5-oxopyrrolidin-2-yl]pyridin-1-ium-1-yl]oxane-2-carboxylate

Molecular Formula

C16H20N2O7

Molecular Weight

352.34 g/mol

InChI

InChI=1S/C16H20N2O7/c1-17-9(4-5-10(17)19)8-3-2-6-18(7-8)15-13(22)11(20)12(21)14(25-15)16(23)24/h2-3,6-7,9,11-15,20-22H,4-5H2,1H3/t9-,11?,12-,13?,14?,15-/m0/s1

InChI Key

XWZCZWKUGIQPJD-OIJXMVKESA-N

Canonical SMILES

CN1C(CCC1=O)C2=C[N+](=CC=C2)C3C(C(C(C(O3)C(=O)[O-])O)O)O

Isomeric SMILES

CN1[C@@H](CCC1=O)C2=C[N+](=CC=C2)[C@@H]3C(C([C@@H](C(O3)C(=O)[O-])O)O)O

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